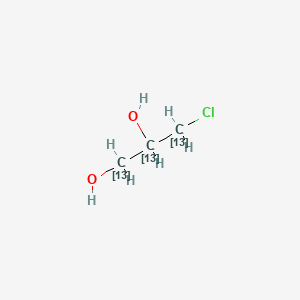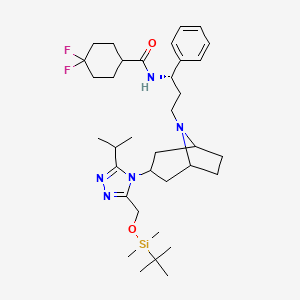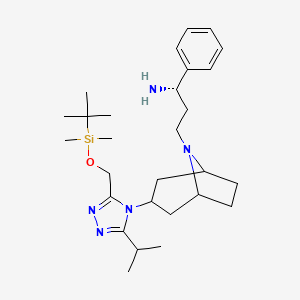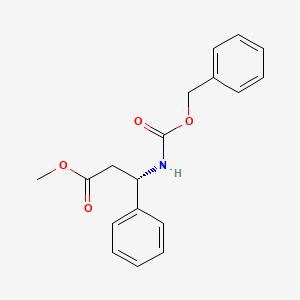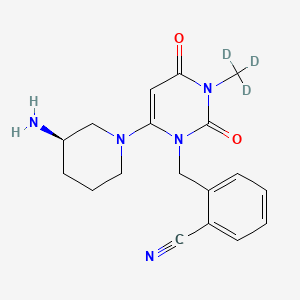
Alogliptin-d3
Übersicht
Beschreibung
Alogliptin-d3 is a deuterium-labeled derivative of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterium labeling is used for pharmacokinetic studies to trace the compound in biological systems without altering its pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Alogliptin-d3 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking in biological systems. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Alogliptin in vivo.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Biological Research: Employed in studies related to diabetes and metabolic disorders
Wirkmechanismus
Target of Action
Alogliptin-d3 primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a serine protease that plays a significant role in glucose metabolism. It is responsible for the degradation of incretins such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) .
Mode of Action
This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the degradation of incretins, particularly GIP and GLP-1 . This inhibition results in an increase in the amount of active plasma incretins, which helps with glycemic control .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin pathway . Incretins like GIP and GLP-1 are hormones that regulate glucose homeostasis. They increase insulin synthesis and release from pancreatic beta cells and decrease glucagon secretion from pancreatic alpha cells . The result is a decrease in hepatic glucose production .
Pharmacokinetics
This compound exhibits extensive bioavailability, regardless of food intake . The compound is primarily excreted in the urine, with a smaller amount excreted in the feces . The elimination half-life is approximately 12–21 hours .
Result of Action
The inhibition of DPP-4 by this compound leads to a decrease in postprandial glucagon while increasing postprandial active GLP-1 levels . This results in improved glycemic control in patients with type 2 diabetes mellitus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal function impairment can lead to increased AUC of the drug . Therefore, the efficacy and stability of this compound may vary based on individual patient characteristics and environmental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alogliptin-d3 involves the incorporation of deuterium atoms into the Alogliptin molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The key steps include:
Condensation Reaction: The initial step involves the condensation of 6-chloro-3-methyluracil with α-bromotoluoylnitrile to form an intermediate.
Nucleophilic Substitution: This intermediate undergoes nucleophilic substitution with ®-3-aminopiperidine to form the core structure of Alogliptin.
Deuterium Incorporation: Deuterium atoms are introduced at specific positions using deuterated reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions: Alogliptin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially during the synthesis process.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines .
Vergleich Mit ähnlichen Verbindungen
Sitagliptin: Another DPP-4 inhibitor with similar glucose-lowering effects.
Saxagliptin: Also a DPP-4 inhibitor, known for its efficacy in reducing blood glucose levels.
Uniqueness of Alogliptin-d3: this compound’s uniqueness lies in its deuterium labeling, which provides a valuable tool for pharmacokinetic and metabolic studies. This labeling allows researchers to trace the compound in biological systems accurately, providing insights into its behavior and interactions .
Eigenschaften
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuteriomethyl)pyrimidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBOMTDTBDDKMP-DDOHFVCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746977 | |
| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133421-35-8 | |
| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Alogliptin-d3 used as an internal standard for Alogliptin quantification in the provided research?
A1: this compound is a deuterated form of Alogliptin, meaning it possesses the same chemical structure with the exception of three hydrogen atoms substituted by deuterium isotopes. This difference provides this compound with nearly identical chemical behavior to Alogliptin during sample preparation and analysis, while allowing distinct detection by mass spectrometry. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)

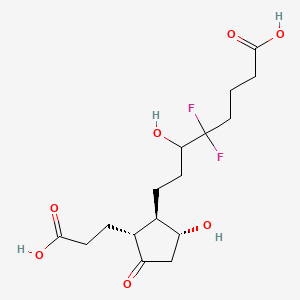
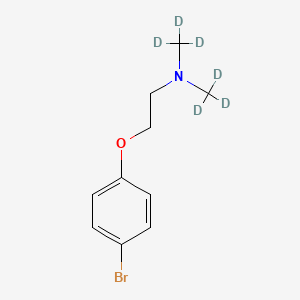
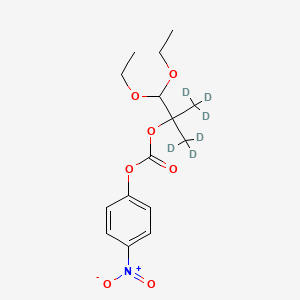
![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
